S-Benzyl-L-cysteine
S-Benzyl-L-cysteine
S-benzyl-L-cysteine zwitterion is an S-conjugate L-cysteine zwitterion substituted by a benzyl group; major species at pH 7.3.
Brand Name:
Vulcanchem
CAS No.:
3054-01-1
VCID:
VC21541698
InChI:
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
SMILES:
C1=CC=C(C=C1)CSCC(C(=O)O)N
Molecular Formula:
C10H13NO2S
Molecular Weight:
211.28 g/mol
S-Benzyl-L-cysteine
CAS No.: 3054-01-1
Cat. No.: VC21541698
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.

Description | S-benzyl-L-cysteine zwitterion is an S-conjugate L-cysteine zwitterion substituted by a benzyl group; major species at pH 7.3. |
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CAS No. | 3054-01-1 |
Molecular Formula | C10H13NO2S |
Molecular Weight | 211.28 g/mol |
IUPAC Name | (2R)-2-amino-3-benzylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 |
Standard InChI Key | GHBAYRBVXCRIHT-VIFPVBQESA-N |
Isomeric SMILES | C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)N |
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